Product packaging for Methanetrithiol(Cat. No.:CAS No. 36069-03-1)

Methanetrithiol

Cat. No.: B14665221
CAS No.: 36069-03-1
M. Wt: 112.2 g/mol
InChI Key: WNIMPVMSRDFHTD-UHFFFAOYSA-N
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Description

Methanetrithiol is an organosulfur compound with the molecular formula CH4S3 and is recognized in scientific literature as a chemical of interest in the study of sulfur chemistry . As a trithiol, it belongs to a class of compounds that are seldom encountered and are primarily of value for fundamental chemical research and specialized synthetic applications. The compound is known to form in reactions involving formaldehyde and hydrogen sulfide, a pathway it shares with related molecules like methanedithiol . Researchers value this compound for its potential to serve as a building block or intermediate in the development of more complex molecular structures, particularly those requiring multiple sulfur atoms. Its properties and reactivity are of interest in exploring novel synthetic routes and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the relevant safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4S3 B14665221 Methanetrithiol CAS No. 36069-03-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36069-03-1

Molecular Formula

CH4S3

Molecular Weight

112.2 g/mol

IUPAC Name

methanetrithiol

InChI

InChI=1S/CH4S3/c2-1(3)4/h1-4H

InChI Key

WNIMPVMSRDFHTD-UHFFFAOYSA-N

Canonical SMILES

C(S)(S)S

Origin of Product

United States

Structural Uniqueness and Theoretical Implications of Polythiols

Polythiols, organic compounds containing multiple thiol (-SH) functional groups, exhibit unique structural and electronic properties that are of significant interest to researchers. Methanetrithiol, as a geminal trithiol (having three thiol groups attached to the same carbon atom), is a prime example of this class of compounds.

Theoretical studies, often employing density functional theory (DFT), are crucial for understanding these complex interactions. researchgate.netnih.gov For instance, computational models can predict the pKa values of thiols, which is a measure of their acidity. researchgate.net The acidity of polythiols is expected to be influenced by the number and proximity of the thiol groups. Furthermore, theoretical calculations can elucidate the mechanism of reactions involving polythiols, such as their deprotonation and subsequent reactions. acs.orgnih.gov

The study of polythiols also has broader implications for materials science. Polythiols are used in the synthesis of polymers with high refractive indices and in the development of self-healing materials. researchgate.netrsc.org The unique reactivity of the thiol groups, including their ability to form disulfide bonds, is central to these applications. researchgate.net

Contemporary Research Gaps in Highly Thiolated Methane Derivatives

Despite the theoretical interest in highly thiolated methane (B114726) derivatives like methanetrithiol, there are significant gaps in our experimental knowledge of these compounds. The primary reason for this is their inherent instability.

Geminal dithiols are generally unstable and tend to decompose. nih.gov This instability is expected to be even more pronounced in geminal trithiols like this compound. The decomposition pathways can be complex, potentially involving the elimination of hydrogen sulfide (B99878). nih.gov The synthesis of such compounds is also challenging. While methods for preparing gem-dithiols have been reported, they often result in low yields or the formation of side products. researchgate.net The synthesis of this compound has been mentioned in the literature as a precursor for the production of other molecules through pyrolysis, suggesting its transient existence. uni-muenchen.dearxiv.orgaanda.orgresearchgate.net

The instability of these compounds makes their isolation and characterization extremely difficult. Many gem-dithiols are known only as transient intermediates in chemical reactions. nih.gov This lack of stable, isolable samples presents a major obstacle to experimental studies of their properties and reactivity. Consequently, much of our understanding of these molecules is derived from theoretical calculations and studies of their more stable derivatives, such as trithioorthoformates. thieme-connect.describd.comcdnsciencepub.comcdnsciencepub.com

A significant research gap, therefore, lies in the development of synthetic methods that can produce highly thiolated methanes in a stable form, perhaps through the use of bulky substituents to prevent decomposition. Furthermore, there is a need for more advanced experimental techniques to study these elusive species in situ.

Methodological Approaches to Studying Elusive Chemical Species

Generation and In Situ Pathways for this compound Production

The generation of this compound is primarily documented as a means for its immediate, or in situ, use in subsequent chemical transformations. The compound is often produced in the gas phase specifically to serve as a precursor for spectroscopic studies or for the synthesis of unstable molecules. wikipedia.orgaanda.orgarxiv.org This approach avoids the challenges associated with isolating and storing the reactive this compound. The primary documented pathway for its application is through gas-phase pyrolysis, where it is thermally decomposed under controlled conditions to yield other target compounds. aanda.orguni-muenchen.de

This compound as a Precursor in Specific Organic Synthesis

This compound's role as a precursor is highly specific, centered on its thermal decomposition to form other valuable sulfur compounds. Its structure, featuring a central carbon atom bonded to three thiol groups, makes it an effective source of smaller sulfur-containing fragments upon heating.

The most significant and well-documented synthetic application of this compound is its pyrolytic conversion to dithioformic acid (HCSSH). researchgate.netresearchgate.net This reaction represents the first laboratory synthesis of dithioformic acid, a molecule of interest in astrochemistry and theoretical chemistry. arxiv.org The process involves heating gaseous this compound, which leads to its decomposition and the formation of dithioformic acid. This product exists as two planar conformers, trans-HCSSH and cis-HCSSH, with the trans form being the more stable isomer. researchgate.netresearchgate.net

The formation of dithioformic acid from this compound is highly dependent on the reaction temperature. Research has identified specific conditions to optimize the yield of HCSSH. The pyrolysis is effectively carried out at a temperature of 300°C. researchgate.netresearchgate.net At this temperature, this compound decomposes in the gas phase to produce both cis and trans isomers of dithioformic acid, which can then be identified and characterized using methods such as microwave spectroscopy. researchgate.netresearchgate.net

Optimized Pyrolysis Conditions for HCSSH Formation

ParameterValueNotes
PrecursorThis compound (HC(SH)₃)Generated in the gas phase for in situ use. aanda.orguni-muenchen.de
ProcessPyrolysis (Thermolysis)Thermal decomposition in the absence of oxygen. hydrogeneurope.euredalyc.org
Temperature300°COptimal temperature for the conversion. researchgate.netresearchgate.net
Primary ProductDithioformic Acid (HCSSH)Produced as both trans and cis rotamers. researchgate.net
Analysis MethodMicrowave Spectroscopy (18-40 GHz)Used for identification and characterization of products. researchgate.netresearchgate.net

The conversion of this compound to dithioformic acid occurs via a thermolytic, or pyrolytic, pathway. This process involves the decomposition of the precursor molecule under the influence of heat in an oxygen-free environment. hydrogeneurope.euredalyc.org While the precise, step-by-step radical mechanisms for the specific transformation of HC(SH)₃ to HCSSH are not detailed in the available literature, pyrolysis generally proceeds through the homolytic cleavage of weaker bonds to form radical intermediates. redalyc.org In this case, the C-S and S-H bonds within this compound would break and reform to yield the more stable dithioformic acid molecule and a byproduct, likely hydrogen sulfide (B99878). Theoretical studies on the subsequent unimolecular rearrangement of the dithioformic acid product itself have been conducted, but the initial formation mechanism from this compound remains a subject for further investigation. researchgate.net

The scientific literature predominantly focuses on the pyrolytic conversion of this compound to dithioformic acid. At present, there is a lack of available research detailing other, novel reaction pathways that utilize this compound as a precursor. Its primary and currently established role in synthetic chemistry is as a generator for HCSSH for spectroscopic and theoretical studies. The exploration of its potential in other synthetic applications, such as in the formation of different organosulfur compounds or heterocyclic systems, remains an area open for future research.

Microwave Spectroscopy of this compound-Derived Species

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. fiveable.me By analyzing the frequencies of absorbed microwave radiation, precise information about a molecule's structure, including bond lengths, bond angles, and conformational arrangements, can be determined. fiveable.memit.edu This method is particularly powerful for identifying molecular species in various environments, from laboratory plasmas to interstellar space. fiveable.memit.edu

Dithioformic acid (HCSSH), a key derivative of this compound, has been extensively studied using microwave spectroscopy. researchgate.netaanda.orgarxiv.org The pyrolysis of this compound, HC(SH)3, has been used to generate dithioformic acid for these spectroscopic investigations. researchgate.netarxiv.orgacs.org

Early studies of dithioformic acid produced from this compound pyrolysis identified two planar conformers: a trans and a cis rotamer. researchgate.netarxiv.org The analysis of rotational transitions in the centimetre-wave region (18-40 GHz) revealed that the trans conformer is the more stable of the two. researchgate.netarxiv.org Subsequent investigations extended these measurements into the millimetre and submillimetre domains, reaching frequencies as high as 478 GHz for the trans isomer. aanda.orgarxiv.org These studies allowed for a comprehensive centrifugal distortion analysis, which accounts for the slight changes in bond lengths and angles as the molecule rotates. aanda.orgarxiv.org

The rotational spectra of both the trans and cis isomers of dithioformic acid were measured, and numerous new rotational transitions were identified. aanda.orgaanda.org For the trans isomer, 204 new line frequencies were measured, while 139 were identified for the cis conformer. arxiv.org This extensive dataset, which also included previously measured centimetre-range transitions, led to a significant improvement in the accuracy of the spectroscopic parameters for both isomers. aanda.orgarxiv.orgaanda.org The analysis also included the detection of b-type transitions for the cis conformer, which possesses a larger dipole moment component along its b-axis. arxiv.org

The high-resolution measurements of the rotational spectra of dithioformic acid have enabled the precise determination of a range of spectroscopic parameters. aanda.orgarxiv.org These include rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia, and centrifugal distortion constants (e.g., DJ), which quantify the molecule's non-rigidity. aanda.orgarxiv.org

The extension of measurements to higher frequencies has dramatically reduced the uncertainties in these parameters. For instance, the uncertainty of the A rotational constant and the DJ centrifugal distortion constant were reduced by more than three orders of magnitude compared to earlier studies. aanda.orgarxiv.org The analysis was also expanded to include all quartic and four sextic centrifugal distortion constants, providing a more complete description of the molecule's rotational behavior. aanda.orgarxiv.org The highly accurate set of rotational and centrifugal distortion parameters allows for the prediction of transition frequencies with uncertainties as low as 5 kHz at a 1 mm wavelength, which is crucial for astronomical searches of these molecules. aanda.org

Table 1: Spectroscopic Parameters for trans- and cis-Dithioformic Acid

Parameter trans-HCSSH cis-HCSSH Unit
A 27951.748(1) 28045.727(3) MHz
B 3045.1633(1) 3033.4795(2) MHz
C 2744.1165(1) 2731.8344(2) MHz

Data sourced from high-resolution microwave spectroscopy studies. aanda.orgarxiv.org

Vibrational Spectroscopy Approaches (e.g., Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.comedinst.comcigrjournal.org These techniques are complementary, as their selection rules differ. edinst.comnih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.comnih.gov

The vibrational spectra of molecules containing thiol (-SH) groups have been studied to assign their fundamental vibrational modes. In the infrared spectrum of dithioformic acid, produced from the pyrolysis of this compound, vibrational assignments were made by comparing the observed gas-phase spectra with theoretical calculations. researchgate.net These assignments helped to confirm the presence of both cis and trans isomers in the sample. researchgate.net

In more general studies of polythiol systems, the S-H stretching vibration is a key feature in the infrared spectrum, typically appearing around 2550-2600 cm-1. mdpi.comrsc.org For instance, in solid-state samples, a shift of the S-H stretching band to lower wavenumbers can indicate strong hydrogen bonding. mdpi.com Other characteristic vibrations include CH2 deformation (scissoring) modes around 1465 cm-1 and C-S stretching modes, which are observed in the 600-800 cm-1 region. mdpi.comrsc.org

Raman spectroscopy is also a valuable tool for studying thiol-containing molecules. rsc.orgresearchgate.net The S-H stretching vibration is typically strong and easily identifiable in the Raman spectrum. rsc.org Raman spectroscopy has been shown to be more sensitive than FTIR for identifying certain functional groups in some cases. researchgate.net

Table 2: Selected Vibrational Modes in Thiol-Containing Molecules

Vibrational Mode Approximate Wavenumber (cm-1) Spectroscopy
S-H Stretch 2550 - 2600 IR, Raman
C-H Stretch 2850 - 3000 IR, Raman
C=S Stretch 1050 - 1250 IR
C-S Stretch 600 - 800 IR, Raman
CH2 Scissoring ~1465 IR

Data compiled from various vibrational spectroscopy studies of organic thiol compounds. mdpi.comrsc.org

Application of Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A variety of advanced spectroscopic techniques are employed for the detailed structural and electronic characterization of complex molecules. cornell.eduazonano.com These methods provide a deeper understanding of molecular properties beyond what can be obtained from basic spectroscopic measurements. cornell.eduuclouvain.be

For the study of this compound and its derivatives, techniques such as Fourier-transform microwave (FTMW) spectroscopy have been instrumental. mit.edursc.org FTMW spectroscopy offers high resolution and sensitivity, allowing for the precise determination of molecular constants even for transient or low-abundance species. fiveable.mersc.org The use of FTMW spectroscopy has been crucial in resolving the complex fine and hyperfine structures in the rotational spectra of radicals derived from sulfur-containing precursors. rsc.org

Other advanced techniques like X-ray photoelectron spectroscopy (XPS) can provide information about the elemental composition and chemical states of atoms within a molecule. mdpi.com While not directly applied to this compound in the provided context, XPS is a powerful tool for surface analysis and could be used to study the interaction of this compound with various materials. mdpi.com

Vibrational circular dichroism (VCD), an extension of vibrational spectroscopy, is particularly sensitive to the conformation and chirality of molecules. nih.gov VCD has been used to determine the structure of adsorbed ligands on nanoparticles and could be a valuable tool for studying the conformational preferences of this compound and its derivatives in different environments. nih.gov

The combination of these advanced spectroscopic methods with high-level theoretical calculations provides a powerful approach for a comprehensive understanding of the structural and electronic properties of this compound systems. aanda.orgarxiv.orgresearchgate.net

Reactivity Profiles and Mechanistic Insights into Methanetrithiol Transformations

Gas-Phase Reaction Pathways and Decomposition Kinetics

The gas-phase chemistry of methanetrithiol is anticipated to be dominated by the cleavage of its weakest bonds under thermal or photolytic conditions. The primary bonds of interest are the C-S and S-H bonds. By analogy with simpler thiols, the S-H bond is generally weaker than the C-S bond. For instance, the S-H bond dissociation energy (BDE) in methanethiol (B179389) is approximately 87 kcal/mol, while the C-S BDE is around 73 kcal/mol. This suggests that the initial decomposition pathways could involve either S-H or C-S bond scission.

The reaction kinetics in the gas phase would be expected to follow unimolecular decomposition pathways at low pressures, with the rate being dependent on temperature and the activation energies for the various bond cleavage processes. At higher pressures, bimolecular reactions could become more significant, potentially involving radical chain mechanisms initiated by the initial decomposition fragments.

Table 5.1: Estimated Bond Dissociation Energies (BDEs) for this compound

BondEstimated BDE (kcal/mol)Notes
C-S~70-75Analogous to other thiols; may be slightly altered by the presence of other thiol groups.
S-H~85-90Analogous to other thiols; potential for intramolecular hydrogen bonding could influence this value.
C-H~95-100Generally stronger than C-S and S-H bonds in this context.

In the absence of external reactants, the unimolecular decomposition of this compound would likely proceed through the homolytic cleavage of its weakest bonds. The primary fragmentation pathways can be postulated as follows:

S-H Bond Cleavage: This would result in the formation of a methanetrithiolyl radical and a hydrogen atom: CH(SH)₃ → •C(SH)₂SH + H•

C-S Bond Cleavage: This pathway would lead to the formation of a mercaptomethyl radical and a sulfhydryl radical: CH(SH)₃ → •CH(SH)₂ + •SH

The subsequent fate of these initial fragments would involve further decomposition or recombination. For instance, the •C(SH)₂SH radical could undergo further fragmentation. The identification of these fragments would typically be achieved through techniques such as mass spectrometry, where the mass-to-charge ratio of the ionic fragments is measured.

Table 5.2: Plausible Fragments from the Unimolecular Decomposition of this compound

Fragment IonProposed StructurePlausible m/z
[CH(SH)₃]⁺•Molecular Ion112
[C(SH)₃]⁺Loss of H111
[CH(SH)₂]⁺Loss of SH79
[CS₂H]⁺Rearrangement and loss of H₂S77
[SH]⁺Sulfhydryl cation33

Note: This table presents hypothetical data based on the expected fragmentation patterns of a polythiol. The relative abundances of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

Potential for Multicentred and Cooperative Reactions

The geminal arrangement of three thiol groups in this compound provides a unique scaffold for multicentred and cooperative reactions. This refers to reaction pathways where multiple functional groups interact in a concerted or sequential manner to influence the reactivity of the molecule as a whole.

One area where such effects might be prominent is in deprotonation and nucleophilic reactions. The acidity of one thiol group is likely to be influenced by the presence of the others. The resulting thiolate could be stabilized through intramolecular hydrogen bonding with the adjacent thiol groups. This cooperative effect could enhance the nucleophilicity of the methanetrithiolate anion compared to a simple alkyl thiolate.

In the context of coordination chemistry, this compound could act as a tridentate ligand, binding to a metal center through all three sulfur atoms. This would be a clear example of a multicentred interaction, and the resulting complex could exhibit unique catalytic properties.

Integration into Broader Organosulfur Reaction Networks

While specific roles for this compound in established organosulfur reaction networks are not documented, its structure allows for speculation on its potential involvement. As a polythiol, it could serve as a building block or an intermediate in the formation of more complex sulfur-containing molecules.

In atmospheric or interstellar chemistry, where organosulfur compounds are of significant interest, this compound could be formed from the reaction of carbon-centered radicals with elemental sulfur or hydrogen sulfide (B99878) under specific conditions. Its subsequent decomposition could contribute to the pool of sulfur-containing radicals, such as •SH, which are known to participate in a variety of atmospheric reactions.

In synthetic organic chemistry, polythiols are often used in polymerization and material science. nih.gov this compound, if it could be synthesized and handled efficiently, might act as a cross-linking agent in the formation of sulfur-rich polymers. The thiol-ene reaction, a type of click chemistry, is a common method for forming such polymers, and this compound would be a trifunctional monomer in such a process. nih.gov

Astrophysical and Interstellar Chemical Significance of Methanetrithiol and Its Derivatives

Hypothesized Formation and Abundance in Astrophysical Environments

The abundance of methanetrithiol in astrophysical environments is currently unknown due to the lack of its detection. Any discussion of its abundance is therefore speculative and reliant on hypothesized formation pathways, which can be inferred by analogy with known formation mechanisms of other complex organic and sulfur-bearing molecules in the ISM.

Hypothesized Formation Pathways:

Two primary environments are considered for the formation of complex molecules in space: the surfaces of icy dust grains in cold, dense molecular clouds and the gas phase, through ion-molecule or radical-molecule reactions.

Grain-Surface Formation: The surfaces of interstellar dust grains act as catalytic sites where atoms and simple molecules can accrete and react, forming more complex species. ku.dk This is considered the most probable route for a molecule as complex as this compound. Experimental studies have confirmed that methane (B114726) (CH₄) can form through the hydrogenation of carbon atoms on icy surfaces, and its formation rate is enhanced in a water-ice-rich environment. arxiv.org By analogy, this compound could be formed through a sequence of hydrogenation and sulfidation reactions involving atomic carbon (C), hydrogen (H), and sulfur (S) on these grain mantles.

A plausible reaction sequence could be:

C + H → CH

CH + S → HCS

HCS + H → H₂CS (Thioformaldehyde, a detected interstellar molecule)

Further sequential additions of sulfur and hydrogen atoms to the carbon backbone.

Alternatively, radical-radical reactions, which are often barrierless and thus efficient at the low temperatures of molecular clouds (~10 K), could contribute. For instance, the formation of dithioformic acid (HC(S)SH) is proposed to occur via barrierless radical-radical reactions between CSSH and H on grain surfaces. astrobiology.comarxiv.org A similar pathway involving the combination of SH radicals with a CH or CH₂S fragment could potentially lead to this compound.

Gas-Phase Formation: While generally less efficient for producing large molecules, gas-phase reactions could play a role. Studies on the formation of dimethyl sulfide (B99878) (DMS) have investigated gas-phase reactions between species like methanethiol (B179389) (CH₃SH) and protonated methanol. arxiv.org A complex network of ion-molecule reactions could theoretically build up to this compound, but the efficiency of such pathways is expected to be low in the cold, low-density conditions of the ISM.

Given these hypotheses, this compound, if it exists, is most likely to be found frozen onto the icy mantles of dust grains within dense molecular clouds and protostellar environments. Its gas-phase abundance would be highly dependent on desorption mechanisms, such as thermal evaporation in hot cores or non-thermal desorption induced by cosmic rays or UV photons in colder regions.

Role in Interstellar Sulfur Cycle and Molecular Cloud Chemistry

The chemistry of sulfur in the ISM is not fully understood, with a significant fraction of the expected cosmic sulfur abundance appearing to be depleted from the gas phase in dense clouds—a phenomenon known as the "missing sulfur problem". aanda.orginta-csic.es It is hypothesized that the missing sulfur is locked up in sulfur-bearing ices on dust grains or in refractory materials. inta-csic.es

If formed on grain surfaces, this compound could act as a significant, currently undetected, reservoir of solid-phase sulfur. Its three thiol groups mean it could sequester a substantial amount of sulfur relative to its carbon content.

Furthermore, this compound could serve as a parent molecule for other sulfur-bearing species observed in the ISM. Laboratory experiments have demonstrated that this compound is a viable precursor for producing dithioformic acid (HCSSH) through pyrolysis (thermal decomposition). aanda.orguni-muenchen.dearxiv.org In astrophysical environments, similar fragmentation could be driven by energetic processing:

Photodissociation: In regions exposed to ultraviolet (UV) radiation, such as the outer layers of molecular clouds or protoplanetary disks, this compound could be photodissociated, releasing smaller fragments like SH, HCS, H₂CS, and CS, all of which are known interstellar molecules.

Thermal Desorption and Decomposition: In the hot, dense regions surrounding newborn stars known as "hot cores," ices are sublimated from the grains into the gas phase. ku.dk If this compound is present in these ices, it would be released into the gas and could subsequently decompose at high temperatures, enriching the gas-phase chemistry with its sulfur-bearing fragments.

The table below lists some of the thiols and related sulfur molecules already detected in the ISM, providing context for the potential chemical family to which this compound belongs.

MoleculeChemical FormulaAbundance Relative to H₂Environment(s)
Methyl MercaptanCH₃SH~5 x 10⁻⁹Galactic Centre
Ethyl MercaptanC₂H₅SH~3 x 10⁻¹⁰Galactic Centre
Monothioformic Acidt-HC(O)SH~1 x 10⁻¹⁰Galactic Centre
Dithioformic Acidt-HC(S)SH~2.5 x 10⁻⁹Hot Corino (NGC 1333 IRAS 4A2)

Table 1: Abundances of selected thiol-bearing molecules detected in the interstellar medium. Data sourced from arxiv.orgastrobiology.com.

Astrochemical Modeling and Predictive Spectroscopy for Interstellar Detection

The search for and confirmation of new interstellar molecules like this compound relies on a synergistic approach combining astrochemical modeling and spectroscopy. caltech.edu

Astrochemical Modeling: To predict the abundance of this compound and identify the most promising astronomical sources for its detection, it must be incorporated into astrochemical models (e.g., using codes like UCLCHEM). astrobiology.comarxiv.org This requires a comprehensive chemical network of its formation and destruction reactions. Since such data is currently unavailable for this compound, researchers must estimate the rates of key reactions, including:

Formation reactions on grain surfaces (e.g., C + 3H + 3S → HC(SH)₃).

Desorption rates (thermal and non-thermal) from ice mantles.

Destruction reactions in the gas phase, such as photodissociation and reactions with abundant radicals (e.g., H, O, OH).

Model outputs would predict the abundance of this compound as a function of physical conditions like temperature, density, and UV radiation field, guiding observational searches. epj-conferences.org

Predictive Spectroscopy: The unambiguous detection of molecules in the ISM, particularly in cold regions, is primarily achieved through radio astronomy, which measures their unique rotational spectral fingerprints. nih.gov Before a search can be conducted, the precise frequencies of these rotational transitions must be known. For an uncharacterized molecule like this compound, this involves a multi-step process:

StepDescriptionMethodologyRelevant Compounds Mentioned in Literature
1. Quantum Chemical CalculationsInitial prediction of the molecule's structure, dipole moment, and spectroscopic constants (e.g., rotational constants).High-level ab initio calculations (e.g., CCSD(T)) or Density Functional Theory (DFT) (e.g., B3LYP).Dithioformic acid and its isomers researchgate.net
2. Laboratory SpectroscopyPrecise measurement of rotational transition frequencies in the laboratory to create an accurate line list for astronomers.Millimeter and submillimeter absorption spectroscopy, often using frequency-modulation techniques on molecules produced in a glow discharge. aanda.orgarxiv.orgarxiv.orgDithioformic acid (HCSSH), Deuterated methyl mercaptan (CH₂DSH) aanda.orgarxiv.org
3. Astronomical SearchUsing radio telescopes (like ALMA or the IRAM 30m) to search for the predicted spectral lines in promising astronomical sources identified by models.Targeting sources rich in complex organic molecules, such as hot cores (e.g., Sgr B2), hot corinos (e.g., IRAS 16293-2422), or quiescent clouds (e.g., G+0.693-0.027). arxiv.orgastrobiology.comarxiv.orgDithioformic acid, Monothioformic acid, Ethyl Mercaptan arxiv.orgastrobiology.com

Table 2: A summary of the required steps for the interstellar detection of a new molecule like this compound, based on methodologies applied to other sulfur-bearing species.

Until these essential spectroscopic data are produced, this compound will remain a hypothetical but intriguing player in the complex story of interstellar sulfur chemistry. Its potential detection would provide a significant new piece to the puzzle of the "missing sulfur" and the formation of prebiotic molecules in space.

Potential Contributions to Advanced Materials and Specialized Chemical Synthesis

Exploration in Novel Ligand Design for Coordination Chemistry

The three thiol groups of methanetrithiol offer multiple donor sites for coordination with metal ions, making it an intriguing candidate for ligand design in coordination chemistry.

Polythiol systems are known to act as effective ligands for a variety of metal ions. The sulfur atoms in thiols are soft Lewis bases, showing a strong affinity for soft Lewis acidic metals such as copper, silver, gold, mercury, and platinum. The arrangement of three thiol groups in this compound could allow it to act as a tridentate ligand, forming stable chelate complexes with metal centers. This multi-dentate coordination can lead to the formation of well-defined, stable coordination polymers and metal-organic frameworks (MOFs). The specific coordination modes would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

The table below illustrates the typical coordination behavior of polythiolate ligands with various metal ions, which can serve as a model for the expected behavior of this compound.

Metal IonTypical Coordination NumberPreferred GeometryPotential for this compound Coordination
Ag(I)2, 3, 4Linear, Trigonal, TetrahedralFormation of 1D, 2D, or 3D coordination polymers
Cu(I)2, 3, 4Linear, Trigonal, TetrahedralCatalytic applications, luminescent materials
Au(I)2LinearNanoparticle stabilization, medicinal chemistry
Hg(II)2, 4Linear, TetrahedralSensor development, environmental remediation
Pt(II)4Square PlanarAnti-cancer agents, catalysis

Hypothetical Role as a Building Block in Polymer Precursor Chemistry

The trifunctionality of this compound makes it a prime candidate for the synthesis of complex polymer architectures. Its ability to form three bonds can lead to the creation of highly cross-linked networks, dendritic structures, and other advanced polymer systems.

This compound could serve as a highly effective crosslinking agent in various polymerization reactions. In thiol-ene and thiol-yne "click" chemistry reactions, the three thiol groups can react with polymers containing multiple alkene or alkyne functionalities to form stable, three-dimensional networks. nih.gov These cross-linked polymers are often characterized by enhanced thermal stability, mechanical strength, and chemical resistance.

Furthermore, this compound could be a precursor for the synthesis of functional polymers. The thiol groups can be modified post-polymerization to introduce a variety of functional groups, leading to materials with tailored properties for specific applications such as drug delivery, coatings, and adhesives.

The following table provides examples of polymer systems where a trifunctional thiol, such as this compound, could be employed as a crosslinking agent.

Polymer SystemMonomersPotential Role of this compoundResulting Polymer Properties
Thiol-Ene NetworkPoly(ethylene glycol) diallyl etherCrosslinking agentHydrogels for biomedical applications
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)Curing agentHigh-performance adhesives and coatings
PolyurethaneDiisocyanate, PolyolChain extender/crosslinkerElastomers with improved mechanical properties

Investigation as a Precursor or Intermediate in Catalytic Systems

The ability of the thiol groups in this compound to coordinate with metal centers also suggests its potential use in the development of novel catalytic systems. By anchoring to a solid support, this compound-metal complexes could function as heterogeneous catalysts, offering the advantages of easy separation and reusability.

The sulfur atoms can also play a direct role in catalysis. For example, in hydrodesulfurization (HDS) processes, which are crucial in the refining of petroleum, metal sulfide (B99878) catalysts are employed to remove sulfur from organosulfur compounds. While not a direct catalyst itself, the study of the interaction of simple organosulfur compounds with catalytic surfaces is fundamental to understanding the reaction mechanisms. The unique structure of this compound could provide valuable insights into the adsorption and decomposition of polythiolated molecules on catalyst surfaces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methanetrithiol, and how can experimental conditions be optimized for yield and purity?

  • Methodology : this compound synthesis typically involves sulfurization of methane derivatives or thiolation reactions. Key parameters include temperature control (e.g., cryogenic conditions to stabilize intermediates), catalyst selection (e.g., transition-metal complexes for regioselectivity), and inert atmosphere protocols to prevent oxidation. Optimization requires iterative testing via factorial design experiments, with yield monitored via gas chromatography (GC) and purity assessed via NMR .
  • Data Sources : Reference reaction databases (e.g., REAXYS, PubChem) for analogous thiol syntheses and thermodynamic data .

Q. How can this compound be characterized spectroscopically, and what are the critical spectral markers?

  • Methodology :

  • NMR : 1H^{1}\text{H}-NMR for -SH proton resonance (δ ~1.3–1.5 ppm) and 13C^{13}\text{C}-NMR for carbon-sulfur bonding.
  • IR : S-H stretching vibrations (~2550 cm1^{-1}) and C-S bonds (~700 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks at m/z 96 (for CH3_3S3_3) with fragmentation patterns confirming structural stability .
    • Validation : Compare experimental data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What stability challenges arise in this compound storage, and how can degradation be mitigated?

  • Methodology : Degradation pathways include oxidation to disulfides or trisulfides. Stabilization strategies:

  • Use of antioxidants (e.g., BHT) in solution.
  • Storage under argon at -20°C.
  • Purity assessment via HPLC-UV (λ = 254 nm) to track degradation products .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectroscopic data for this compound be resolved?

  • Methodology :

  • Re-evaluate computational parameters (e.g., basis sets, solvation models) in DFT studies to align with experimental conditions.
  • Validate rotational-vibrational coupling effects using high-resolution FTIR.
  • Cross-reference with crystallographic data (if available) to confirm bond lengths/angles .
    • Case Study : Discrepancies in S-H bond lengths may arise from intermolecular interactions in the solid state vs. gas-phase simulations .

Q. What advanced catalytic applications of this compound exist in organometallic chemistry?

  • Methodology :

  • Investigate this compound as a ligand in transition-metal complexes (e.g., Pd, Ni) for cross-coupling reactions.
  • Characterize metal-thiol coordination via X-ray absorption spectroscopy (XAS) and cyclic voltammetry.
  • Compare catalytic efficiency (TOF, TON) with traditional thiol ligands .

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound in radical-mediated processes?

  • Methodology :

  • Synthesize deuterated analogs (e.g., CD3_3S3_3) to measure kHk_{\text{H}}/kDk_{\text{D}}.
  • Use laser flash photolysis to track radical intermediates (e.g., thiyl radicals).
  • Model KIEs using Eyring-Polanyi equations to distinguish between concerted vs. stepwise mechanisms .

Methodological Guidelines

  • Reproducibility : Document synthetic protocols with step-by-step stoichiometry, solvent purity, and equipment calibration in supplementary materials .
  • Data Reporting : Use standardized formats for spectral data (e.g., JCAMP-DX for NMR/IR) to enable cross-study comparisons .
  • Contradiction Analysis : Apply TRIZ principles to systematically address experimental vs. theoretical mismatches (e.g., "trimethylsilyl shielding" as a confounding factor in NMR) .

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